Caffeoyl-coa

Description

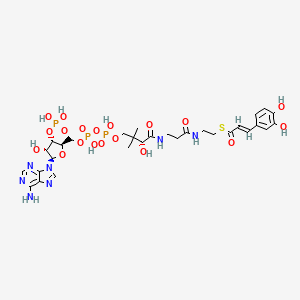

Structure

2D Structure

Properties

Molecular Formula |

C30H42N7O19P3S |

|---|---|

Molecular Weight |

929.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enethioate |

InChI |

InChI=1S/C30H42N7O19P3S/c1-30(2,25(43)28(44)33-8-7-20(40)32-9-10-60-21(41)6-4-16-3-5-17(38)18(39)11-16)13-53-59(50,51)56-58(48,49)52-12-19-24(55-57(45,46)47)23(42)29(54-19)37-15-36-22-26(31)34-14-35-27(22)37/h3-6,11,14-15,19,23-25,29,38-39,42-43H,7-10,12-13H2,1-2H3,(H,32,40)(H,33,44)(H,48,49)(H,50,51)(H2,31,34,35)(H2,45,46,47)/b6-4+/t19-,23-,24-,25+,29-/m1/s1 |

InChI Key |

QHRGJMIMHCLHRG-ZSELIEHESA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C=C4)O)O)O |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C=C4)O)O)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C=C4)O)O)O |

Synonyms |

caffeoyl-CoA caffeoyl-coenzyme A coenzyme A, caffeoyl- |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of Caffeoyl-CoA in the Phenylpropanoid Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylpropanoid pathway is a complex and vital network of biochemical reactions in plants, responsible for the synthesis of a vast array of secondary metabolites. These compounds, including lignin, flavonoids, and suberin, are crucial for plant growth, development, and defense. At a critical juncture within this intricate pathway lies Caffeoyl-Coenzyme A (Caffeoyl-CoA), a thioester that serves as a pivotal branch-point intermediate, directing carbon flux towards the biosynthesis of these diverse and significant molecules. This technical guide provides an in-depth exploration of the role of this compound, detailing its biosynthesis, its central position in the metabolic grid, and the key enzymatic transformations it undergoes. The guide also furnishes detailed experimental protocols for the characterization of enzymes that utilize this compound and quantitative data to facilitate comparative analysis.

Biosynthesis of this compound

This compound is synthesized from the amino acid phenylalanine through the general phenylpropanoid pathway. The initial steps involve the deamination of phenylalanine to cinnamic acid, followed by hydroxylation to p-coumaric acid. The activation of p-coumaric acid to its CoA thioester, p-coumaroyl-CoA, is a critical step catalyzed by 4-coumarate-CoA ligase (4CL). From p-coumaroyl-CoA, two primary routes lead to the formation of this compound:

-

Hydroxylation of p-coumaroyl shikimate/quinate: p-Coumaroyl-CoA is converted to p-coumaroyl shikimate or p-coumaroyl quinate by hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT). Subsequently, p-coumaroyl ester 3'-hydroxylase (C3'H) hydroxylates the aromatic ring to yield caffeoyl shikimate or caffeoyl quinate. HCT then catalyzes the reverse reaction, transferring the caffeoyl group to Coenzyme A to form this compound.[1]

-

Direct hydroxylation of p-coumaric acid: An alternative pathway involves the hydroxylation of p-coumaric acid to caffeic acid, which is then activated to this compound by 4CL.[2][3]

The following diagram illustrates the biosynthesis of this compound within the broader context of the phenylpropanoid pathway.

References

- 1. A continuous spectrophotometric assay for catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Essential Role of Caffeoyl Coenzyme A O-Methyltransferase in Lignin Biosynthesis in Woody Poplar Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Knockout of this compound 3-O-METHYLTRANSFERASE 6/6L enhances the S/G ratio of lignin monomers and disease resistance in Nicotiana tabacum [frontiersin.org]

An In-depth Technical Guide to Caffeoyl-CoA Biosynthesis in Arabidopsis thaliana

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoyl-coenzyme A (caffeoyl-CoA) is a central intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a vast array of secondary metabolites that are crucial for plant growth, development, and defense. In Arabidopsis thaliana, a model organism for plant biology, the biosynthesis of this compound serves as a critical branch point, leading to the production of lignin, flavonoids, and other important phenolic compounds. Understanding the intricacies of this pathway, including its key enzymes, regulatory mechanisms, and the quantitative aspects of its intermediates, is paramount for researchers in plant science and for professionals in drug development seeking to harness the medicinal properties of plant-derived compounds. This technical guide provides a comprehensive overview of the core aspects of this compound biosynthesis in Arabidopsis thaliana, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

The Core Biosynthetic Pathway

The biosynthesis of this compound from the amino acid phenylalanine involves a series of enzymatic reactions catalyzed by specific enzymes. The primary pathway proceeds as follows:

-

Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to produce p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.

-

Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): HCT transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate, producing p-coumaroyl shikimate.

-

p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): Another cytochrome P450 monooxygenase that hydroxylates the 3' position of the aromatic ring of p-coumaroyl shikimate to yield caffeoyl shikimate.

-

Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): In a reversible reaction, HCT can convert caffeoyl shikimate back to this compound.

-

Caffeoyl Shikimate Esterase (CSE): As an alternative to the reverse reaction of HCT, CSE can directly hydrolyze caffeoyl shikimate to caffeic acid, which is then converted to this compound by 4CL.[1]

-

This compound O-Methyltransferase (CCoAOMT): This enzyme catalyzes the methylation of the 3-hydroxyl group of this compound to produce feruloyl-CoA, a key precursor for monolignol biosynthesis.[2][3]

The genes encoding these enzymes have been identified and characterized in Arabidopsis thaliana, providing valuable tools for genetic and metabolic engineering studies.[4][5][6]

Diagram of the this compound Biosynthetic Pathway

Caption: Core this compound biosynthetic pathway in Arabidopsis thaliana.

Quantitative Data

A thorough understanding of the this compound biosynthesis pathway necessitates the examination of quantitative data, including enzyme kinetics and metabolite concentrations. This data provides insights into the efficiency of individual enzymatic steps and the overall flux through the pathway.

Table 1: Kinetic Properties of Key Enzymes in this compound Biosynthesis in Arabidopsis thaliana

| Enzyme | Gene Locus | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| PAL1 | At2g37040 | L-Phenylalanine | 64 | - | - | [7] |

| PAL2 | At3g53260 | L-Phenylalanine | 71 | - | - | [7] |

| PAL4 | At3g10340 | L-Phenylalanine | 68 | - | - | [7] |

| C4H | At2g30490 | trans-Cinnamic acid | ~4 | - | - | [8] |

| 4CL1 | At1g51680 | p-Coumaric acid | - | - | - | [9][10] |

| Caffeic acid | - | - | - | [9][10] | ||

| 4CL2 | At3g21240 | p-Coumaric acid | 252 | - | - | [1] |

| Caffeic acid | 20 | - | - | [1] | ||

| HCT | At5g48930 | p-Coumaroyl-CoA | - | - | - | [11] |

| Shikimate | - | - | - | [11] | ||

| C3'H (CYP98A3) | At2g40890 | p-Coumaroyl shikimate | 7 | 10.2 | 1.46 | [12] |

| p-Coumaroyl quinate | 18 | 6.65 | 0.37 | [12] | ||

| CCoAOMT1 | At4g34050 | This compound | - | - | - | [3] |

Table 2: Approximate Concentrations of Key Metabolites in Wild-Type Arabidopsis thaliana

| Metabolite | Tissue | Concentration (nmol/g FW) | Reference |

| p-Coumaric acid | Seedlings | Variable, dependent on exogenous application | [13] |

| Scopolin (derived from p-coumaric acid) | Roots | ~1200 | [12] |

| Caffeic acid derivatives | - | - | - |

| p-Coumaroyl-CoA | - | - | - |

| This compound | - | - | - |

Experimental Protocols

Reproducible and reliable experimental protocols are essential for studying the this compound biosynthesis pathway. This section provides detailed methodologies for key experiments.

Protocol 1: Heterologous Expression and Purification of Phenylpropanoid Pathway Enzymes

This protocol describes a general workflow for producing and purifying enzymes for in vitro characterization.

1. Gene Cloning and Vector Construction: a. Amplify the full-length coding sequence of the target gene (e.g., PAL1, C4H, 4CL1, HCT, C3'H, CCoAOMT1) from Arabidopsis thaliana cDNA using PCR with gene-specific primers. b. Clone the PCR product into an appropriate expression vector (e.g., pET vector for E. coli expression) containing a purification tag (e.g., 6x-His tag). c. Verify the construct by sequencing.

2. Heterologous Expression: a. Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Incubate the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance soluble protein production.

3. Protein Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation. e. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. f. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM). g. Elute the tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). h. Analyze the purified protein by SDS-PAGE to assess purity. i. If necessary, perform further purification steps such as size-exclusion chromatography.

Diagram of the Enzyme Expression and Purification Workflow

Caption: General workflow for enzyme expression and purification.

Protocol 2: Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.

1. Reagents:

- Borate buffer (100 mM, pH 8.8)

- L-phenylalanine solution (50 mM in borate buffer)

- Enzyme extract (purified or crude)

2. Procedure: a. Prepare a reaction mixture containing 800 µL of borate buffer and 100 µL of L-phenylalanine solution. b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding 100 µL of the enzyme extract. d. Monitor the increase in absorbance at 290 nm for 10-30 minutes using a spectrophotometer. The formation of trans-cinnamic acid results in an increased absorbance at this wavelength. e. Calculate the enzyme activity based on the molar extinction coefficient of trans-cinnamic acid.

Protocol 3: 4-Coumarate-CoA Ligase (4CL) Enzyme Activity Assay

This assay spectrophotometrically measures the formation of CoA thioesters.[5][7]

1. Reagents:

- Tris-HCl buffer (100 mM, pH 7.5)

- ATP solution (10 mM)

- MgCl2 solution (20 mM)

- Coenzyme A (CoA) solution (1 mM)

- p-Coumaric acid or Caffeic acid solution (1 mM in a suitable solvent)

- Purified 4CL enzyme

2. Procedure: a. Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, and the hydroxycinnamic acid substrate. b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding CoA and the purified 4CL enzyme. d. Monitor the increase in absorbance at the specific wavelength for the corresponding CoA ester (e.g., 333 nm for p-coumaroyl-CoA, 346 nm for this compound) for 10-20 minutes.[14] e. Calculate the enzyme activity using the molar extinction coefficient of the respective CoA thioester.

Protocol 4: Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT) Enzyme Activity Assay

This assay typically uses HPLC or LC-MS to detect the formation of the product, p-coumaroyl shikimate.[11]

1. Reagents:

- Tris-HCl buffer (100 mM, pH 7.0)

- DTT (1 mM)

- p-Coumaroyl-CoA solution (100 µM)

- Shikimic acid solution (100 µM)

- Purified HCT enzyme

2. Procedure: a. Prepare the reaction mix in a microcentrifuge tube containing Tris-HCl buffer, DTT, p-coumaroyl-CoA, and shikimic acid.[11] b. Start the reaction by adding the purified HCT enzyme.[11] c. Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[11] d. Stop the reaction by adding a quenching solution (e.g., an equal volume of methanol or by boiling). e. Analyze the reaction products by reverse-phase HPLC or LC-MS to separate and quantify the formation of p-coumaroyl shikimate.

Protocol 5: this compound O-Methyltransferase (CCoAOMT) Enzyme Activity Assay

This assay monitors the methylation of this compound to feruloyl-CoA, often using HPLC for product detection.

1. Reagents:

- Tris-HCl buffer (100 mM, pH 7.5)

- S-adenosyl-L-methionine (SAM) solution (1 mM)

- This compound solution (100 µM)

- Purified CCoAOMT enzyme

2. Procedure: a. Prepare the reaction mixture containing Tris-HCl buffer and SAM. b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding this compound and the purified CCoAOMT enzyme. d. Incubate at 30°C for a specific time. e. Stop the reaction (e.g., by adding acid). f. Analyze the formation of feruloyl-CoA by reverse-phase HPLC.

Protocol 6: Extraction and Quantification of Phenylpropanoid Intermediates by LC-MS/MS

This protocol outlines a general procedure for the analysis of key metabolites in the this compound biosynthesis pathway.

1. Sample Preparation: a. Harvest Arabidopsis thaliana tissue (e.g., leaves, stems) and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder.

2. Extraction: a. Extract the powdered tissue with a cold extraction solvent (e.g., 80% methanol). b. Vortex the mixture and incubate on ice. c. Centrifuge to pellet the cell debris. d. Collect the supernatant containing the soluble metabolites.

3. LC-MS/MS Analysis: a. Inject the extracted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). b. Separate the metabolites using a suitable reverse-phase column and a gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). c. Detect and quantify the target metabolites (p-coumaric acid, caffeic acid, p-coumaroyl-CoA, this compound) using multiple reaction monitoring (MRM) mode, based on their specific parent and fragment ion masses. d. Use stable isotope-labeled internal standards for accurate quantification.

Conclusion

The biosynthesis of this compound in Arabidopsis thaliana is a well-characterized yet complex pathway with significant implications for plant biology and biotechnology. This technical guide has provided a detailed overview of the core enzymatic steps, quantitative data on enzyme kinetics and metabolite levels, and robust experimental protocols for further investigation. The provided diagrams offer a clear visual representation of the pathway and a standard experimental workflow. For researchers and drug development professionals, a deep understanding of this pathway is crucial for manipulating the production of valuable phenylpropanoid compounds, leading to advancements in crop improvement, biofuel production, and the discovery of novel therapeutic agents. Further research to fill the gaps in our quantitative understanding, particularly regarding the in vivo kinetics and absolute concentrations of all intermediates, will be instrumental in developing more predictive models of phenylpropanoid metabolism.

References

- 1. Arabidopsis CCoAOMT1 Plays a Role in Drought Stress Response via ROS- and ABA-Dependent Manners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of maximal enzyme catalytic rates in central metabolism of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Both caffeoyl Coenzyme A 3-O-methyltransferase 1 and caffeic acid O-methyltransferase 1 are involved in redundant functions for lignin, flavonoids and sinapoyl malate biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. sunlongbiotech.com [sunlongbiotech.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Shikimate Hydroxycinnamoyl Transferase (HCT) Activity Assays in Populus nigra [bio-protocol.org]

- 12. Accumulation of coumarins in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]

The Role of Caffeoyl-CoA O-methyltransferase in Lignin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin, a complex aromatic polymer, is a crucial component of the secondary cell walls of vascular plants, providing structural integrity, rigidity, and hydrophobicity. Its biosynthesis is a complex process involving the phenylpropanoid pathway, which generates monolignols, the building blocks of the lignin polymer. Caffeoyl-CoA O-methyltransferase (CCoAOMT) is a key enzyme in this pathway, playing a pivotal role in the methylation of hydroxycinnamoyl-CoA esters, which are precursors to the main lignin monomers. This technical guide provides an in-depth analysis of the function of CCoAOMT in lignin synthesis, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated biochemical and regulatory pathways.

Core Function and Biochemical Mechanism

This compound O-methyltransferase (EC 2.1.1.104) is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase that catalyzes the transfer of a methyl group from SAM to the 3-hydroxyl group of this compound, producing feruloyl-CoA.[1] This reaction is a critical step in the biosynthesis of both guaiacyl (G) and syringyl (S) lignin units.[2][3] Feruloyl-CoA is a direct precursor for the synthesis of coniferyl alcohol (the monomer of G-lignin) and is also a substrate for the subsequent hydroxylation and methylation steps leading to the formation of sinapyl alcohol (the monomer of S-lignin).[4]

The essential role of CCoAOMT in lignin biosynthesis has been demonstrated through genetic studies in various plant species. Downregulation of CCoAOMT expression leads to a significant reduction in total lignin content.[2][5] This is in contrast to the downregulation of caffeic acid O-methyltransferase (COMT), another key methylation enzyme in the pathway, which primarily affects the composition (S/G ratio) rather than the overall amount of lignin.[6] This highlights the non-redundant and crucial function of CCoAOMT in the monolignol biosynthesis pathway.

Quantitative Data on CCoAOMT Function

The impact of CCoAOMT on lignin synthesis has been quantified in numerous studies. The following tables summarize key findings regarding the kinetic properties of the enzyme and the effects of its genetic manipulation on lignin content and composition.

Table 1: Kinetic Parameters of this compound O-methyltransferase

| Plant Species | Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |

| Petroselinum crispum (Parsley) | This compound | 2.5 | Not Reported | [7] |

| Petroselinum crispum (Parsley) | S-Adenosyl-L-methionine | 3.8 | Not Reported | [7] |

| Vanilla planifolia | This compound | 15 ± 2 | 1.8 ± 0.1 | [8] |

| Vanilla planifolia | 5-Hydroxyferuloyl-CoA | 25 ± 3 | 1.2 ± 0.1 | [8] |

Table 2: Effects of CCoAOMT Downregulation on Lignin Content and Composition

| Plant Species | Genetic Modification | Lignin Content Change (%) | S/G Ratio Change | Reference |

| Populus tremula x Populus alba | Antisense downregulation | -12 to -45 | +11 | [9][10] |

| Nicotiana tabacum (Tobacco) | Antisense downregulation | -20 to -45 | Increased | [6][11] |

| Zea mays (Maize) | RNA interference | -18.7 | +57 | [5][12] |

| Medicago sativa (Alfalfa) | Antisense downregulation | Reduced | Increased | [13] |

| Gossypium hirsutum (Cotton) | Virus-induced gene silencing | -56 | Not Reported | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of CCoAOMT in lignin synthesis.

CCoAOMT Enzyme Activity Assay

This protocol is adapted from studies on poplar and petunia.[4][5]

Materials:

-

Plant tissue (e.g., stems)

-

Extraction buffer: 50 mM Tris-HCl (pH 7.5), 0.2 mM MgCl₂, 2 mM dithiothreitol (DTT), 10% (v/v) glycerol, 0.2 mM phenylmethylsulfonyl fluoride (PMSF), 10 µg/mL leupeptin, 10 µg/mL aprotinin.

-

Assay buffer: 100 mM Tris-HCl (pH 7.5), 0.2 mM MgCl₂, 2 mM DTT.

-

Substrates: this compound (111 µM), S-adenosyl-L-methionine (SAM).

-

Stop solution: 50% (v/v) Trichloroacetic acid (TCA).

-

HPLC system with a C18 column.

Procedure:

-

Protein Extraction:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the powder with extraction buffer on ice.

-

Centrifuge the extract at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare the reaction mixture containing assay buffer, SAM, and the protein extract.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding this compound.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding the stop solution.

-

-

Product Analysis:

-

Centrifuge the reaction mixture to pellet precipitated proteins.

-

Analyze the supernatant by HPLC to quantify the formation of feruloyl-CoA. The separation can be achieved using a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.

-

Klason Lignin Analysis

This protocol provides a method for the quantitative determination of acid-insoluble (Klason) lignin.[2][15][16]

Materials:

-

Dried, extractive-free biomass sample.

-

72% (w/w) Sulfuric acid (H₂SO₄).

-

Deionized water.

-

Filtering crucibles (porosity 2).

-

Autoclave.

-

Drying oven.

Procedure:

-

Primary Hydrolysis:

-

Weigh approximately 300 mg of the dry biomass sample into a pressure tube.

-

Add 3.0 mL of 72% H₂SO₄.

-

Place the tube in a water bath at 30°C for 1 hour, stirring every 10 minutes to ensure complete wetting of the sample.

-

-

Secondary Hydrolysis:

-

Dilute the acid concentration to 3% by adding 84 mL of deionized water.

-

Autoclave the sample at 121°C for 1 hour.

-

-

Filtration and Quantification:

-

Filter the hot acid solution through a pre-weighed filtering crucible.

-

Wash the residue with hot deionized water until the filtrate is neutral.

-

Dry the crucible with the lignin residue overnight at 105°C.

-

Cool the crucible in a desiccator and weigh it to determine the mass of the acid-insoluble lignin.

-

Thioacidolysis for Lignin Monomer Composition

This method is used to cleave β-O-4 ether linkages in lignin and determine the relative abundance of H, G, and S monomers.[7][9][10][17][18]

Materials:

-

Dried, extractive-free biomass sample (2-5 mg).

-

Thioacidolysis reagent: 2.5% (v/v) boron trifluoride etherate and 10% (v/v) ethanethiol in dioxane.

-

Internal standard (e.g., tetracosane).

-

Sodium bicarbonate (saturated solution).

-

Dichloromethane.

-

Anhydrous sodium sulfate.

-

Silylating reagent (e.g., BSTFA/TMCS).

-

Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Reaction:

-

Place the biomass sample in a sealed reaction vial.

-

Add the thioacidolysis reagent and the internal standard.

-

Heat the reaction at 100°C for 4 hours.

-

-

Work-up:

-

Cool the vial on ice and add a saturated sodium bicarbonate solution to neutralize the reaction.

-

Extract the monomeric products with dichloromethane.

-

Dry the organic phase with anhydrous sodium sulfate.

-

-

Derivatization and Analysis:

-

Evaporate the solvent and derivatize the residue with a silylating reagent to form trimethylsilyl (TMS) ethers.

-

Analyze the derivatized products by GC-MS to identify and quantify the H, G, and S monomers.

-

Immunolocalization of CCoAOMT

This protocol allows for the visualization of the subcellular and tissue-specific localization of the CCoAOMT protein.[12][19][20][21]

Materials:

-

Plant tissue sections.

-

Fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS).

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS).

-

Blocking solution (e.g., 5% bovine serum albumin in PBS).

-

Primary antibody specific to CCoAOMT.

-

Fluorescently labeled secondary antibody.

-

Mounting medium with an anti-fade reagent.

-

Confocal microscope.

Procedure:

-

Fixation and Permeabilization:

-

Fix the tissue sections in the fixative solution.

-

Permeabilize the cells with the permeabilization solution to allow antibody penetration.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding sites with the blocking solution.

-

Incubate the sections with the primary antibody against CCoAOMT.

-

Wash the sections to remove unbound primary antibody.

-

Incubate with the fluorescently labeled secondary antibody.

-

-

Imaging:

-

Wash the sections to remove unbound secondary antibody.

-

Mount the sections on a microscope slide with mounting medium.

-

Visualize the protein localization using a confocal microscope.

-

Signaling Pathways and Regulatory Networks

The expression of CCoAOMT is tightly regulated at the transcriptional level, responding to developmental cues and environmental stresses. The promoter regions of CCoAOMT genes contain various cis-regulatory elements that are recognized by specific transcription factors.[1][3][14][22][23]

Monolignol Biosynthesis Pathway

The following diagram illustrates the central role of CCoAOMT in the monolignol biosynthesis pathway.

Caption: The central role of CCoAOMT in the monolignol biosynthesis pathway.

Experimental Workflow for CCoAOMT Functional Analysis

This diagram outlines a typical experimental workflow for investigating the function of CCoAOMT.

Caption: A typical experimental workflow for CCoAOMT functional analysis.

Regulatory Network of CCoAOMT Gene Expression

This diagram illustrates the transcriptional regulation of CCoAOMT genes.

References

- 1. Genome-Wide Analysis of the Caffeoyl Coenzyme A-O-Methyltransferase (CCoAOMT) Gene Family in Platycodon grandiflorus (Jacq.) A. DC. and the Potential Regulatory Mechanism in Response to Copper Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Lignin (Klason), Lignin (Klason) Content of Biomass - Celignis Biomass Analysis Laboratory [celignis.com]

- 3. This compound 3-O-methyltransferase gene family in jute: Genome-wide identification, evolutionary progression and transcript profiling under different quandaries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Essential Role of Caffeoyl Coenzyme A O-Methyltransferase in Lignin Biosynthesis in Woody Poplar Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CCoAOMT Down-Regulation Activates Anthocyanin Biosynthesis in Petunia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.abo.fi [web.abo.fi]

- 7. A thioacidolysis method tailored for higher‐throughput quantitative analysis of lignin monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. research-hub.nrel.gov [research-hub.nrel.gov]

- 10. A rapid thioacidolysis method for biomass lignin composition and tricin analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Immunolocalization of proteins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 14. Genome-Wide Analysis of this compound-O-methyltransferase (CCoAOMT) Family Genes and the Roles of GhCCoAOMT7 in Lignin Synthesis in Cotton - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. depts.washington.edu [depts.washington.edu]

- 17. researchgate.net [researchgate.net]

- 18. jstage.jst.go.jp [jstage.jst.go.jp]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Immunocytochemical techniques for whole-mount in situ protein localization in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

The Crossroads of Phenylpropanoid Metabolism: An In-depth Technical Guide to the Metabolic Fate of Caffeoyl-CoA in Plant Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeoyl-coenzyme A (Caffeoyl-CoA) represents a critical branch point in the phenylpropanoid pathway, serving as a key precursor for a diverse array of secondary metabolites essential for plant growth, development, and defense. This technical guide provides a comprehensive overview of the metabolic fate of this compound in various plant species, with a focus on its conversion into lignin, suberin, and flavonoids. We present a detailed analysis of the key enzymatic steps, quantitative data on metabolite distribution, and explicit experimental protocols for the analysis of these metabolic pathways. Visualized through detailed diagrams, this guide aims to be an essential resource for researchers in plant biochemistry, biotechnology, and pharmacology.

Introduction

The phenylpropanoid pathway is a major route for the synthesis of a wide variety of phenolic compounds in plants, starting from the amino acid phenylalanine. A central intermediate in this pathway, this compound, stands at a metabolic crossroads, directing carbon flux towards the biosynthesis of several crucial classes of polymers and smaller molecules. The metabolic allocation of this compound is tightly regulated and varies significantly between plant species, tissues, and in response to environmental stimuli. Understanding the metabolic fate of this compound is paramount for applications ranging from improving biomass for biofuel production to harnessing the pharmacological potential of plant-derived compounds. This guide will delve into the three primary metabolic routes for this compound: lignin biosynthesis, suberin deposition, and flavonoid synthesis.

Lignin Biosynthesis: The Path to Structural Rigidity

Lignin is a complex aromatic polymer deposited in the secondary cell walls of vascular plants, providing structural support and hydrophobicity. This compound is a key precursor for the synthesis of guaiacyl (G) and syringyl (S) lignin monomers.

The Lignin Biosynthetic Pathway from this compound

The conversion of this compound into lignin monomers involves a series of enzymatic reactions, with this compound O-methyltransferase (CCoAOMT) playing a pivotal role.[1][2] This enzyme catalyzes the methylation of this compound to produce Feruloyl-CoA, a central intermediate in the synthesis of both G and S lignin units.[1][2] Feruloyl-CoA is then further metabolized through a series of reduction and hydroxylation steps to yield the monolignols that are subsequently polymerized into the complex lignin structure.

Quantitative Impact of Altered this compound Metabolism on Lignin

Genetic modification of enzymes in the lignin pathway, particularly CCoAOMT, has profound effects on both the quantity and quality of lignin. Repression of CCoAOMT expression has been shown to significantly reduce total lignin content in various plant species.

| Plant Species | Genetic Modification | Change in Total Lignin Content | Change in S/G Ratio | Reference |

| Poplar (Populus tremula x Populus alba) | Antisense CCoAOMT | ~12% decrease | ~11% increase | [2] |

| Tobacco (Nicotiana tabacum) | CRISPR/Cas9 knockout of CCoAOMT6/6L | No significant change | ~68.4% increase | [2] |

| Maize (Zea mays) | RNAi of CCoAOMT | ~22.4% decrease | ~57.08% increase | [3] |

Experimental Protocols for Lignin Analysis

This gravimetric method is used to determine the total acid-insoluble lignin content.

Procedure:

-

Sample Preparation: Weigh approximately 300 mg of extractive-free, dry biomass into a pressure tube.

-

Primary Hydrolysis: Add 3.0 mL of 72% H₂SO₄ and mix thoroughly with a glass rod. Incubate in a water bath at 30°C for 1 hour, stirring every 10-15 minutes.

-

Secondary Hydrolysis: Dilute the slurry with 84 mL of deionized water to a 3% H₂SO₄ concentration. Autoclave at 121°C for 60 minutes.

-

Filtration: Filter the hot acid solution through a pre-weighed filtering crucible. Wash the residue with hot deionized water until neutral.

-

Quantification: Dry the crucible with the acid-insoluble lignin residue at 105°C overnight and weigh. The weight of the residue corresponds to the Klason lignin content.[4][5]

This method cleaves β-O-4 ether linkages in lignin, releasing monomeric units for GC-MS analysis, which allows for the determination of the S/G ratio.

Procedure:

-

Reaction: Place ~5 mg of extractive-free, dry biomass in a reaction tube. Add 1 ml of the thioacidolysis reagent (2.5% boron trifluoride etherate and 10% ethanethiol in dioxane). Add an internal standard (e.g., heneicosane).

-

Hydrolysis: Seal the tube and heat at 100°C for 4 hours.

-

Work-up: Cool the reaction mixture and add 500 µL of water and 500 µL of dichloromethane. Vortex and centrifuge. Collect the organic phase.

-

Derivatization: Evaporate the solvent and derivatize the residue with N,O-bis(trimethylsilyl)acetamide (BSTFA).

Suberin Biosynthesis: Building a Protective Barrier

Suberin is a complex lipophilic polyester found in the cell walls of certain tissues, such as the root endodermis, periderm of tubers, and wound-healing tissues.[9] It acts as a barrier to water and solute movement. This compound is a precursor for the phenolic domain of suberin.

The Suberin Biosynthetic Pathway from this compound

This compound is converted to feruloyl-CoA by CCoAOMT, which is then incorporated into the suberin polymer. Feruloyl-CoA can be transferred to ω-hydroxy fatty acids or fatty alcohols by acyltransferases, forming the link between the phenolic and aliphatic domains of suberin.

Composition of Suberin Monomers in Different Plant Species

The composition of suberin varies significantly between species. The table below highlights the major aliphatic and phenolic monomers found in the suberin of potato and cork oak.

| Monomer Class | Potato (Solanum tuberosum) Periderm | Cork Oak (Quercus suber) Cork |

| Aliphatic Monomers | ||

| ω-Hydroxyacids | C18:1, C18:0, C16:0 | C18:1, C22:0, C18:0 |

| α,ω-Diacids | C18:1, C18:0, C16:0 | C18:1, C22:0, C18:0 |

| Fatty Alcohols | C22:0, C24:0, C20:0 | C22:0, C24:0, C20:0 |

| Fatty Acids | C22:0, C24:0, C20:0 | C22:0, C24:0, C20:0 |

| Phenolic Monomers | ||

| Hydroxycinnamic Acids | Ferulic acid, p-Coumaric acid | Ferulic acid |

Experimental Protocol for Suberin Analysis by GC-MS

This protocol describes the depolymerization of suberin and subsequent analysis of its monomers.

Procedure:

-

Dewaxing: Extract the dried and ground plant material with chloroform:methanol (1:1, v/v) to remove soluble waxes.

-

Depolymerization: Treat the dewaxed material with 1 M methanolic HCl at 80°C for 24 hours. This process transesterifies the ester bonds in the suberin polymer, releasing the monomeric methyl esters.

-

Extraction: Extract the suberin monomers with dichloromethane or hexane.

-

Derivatization: Evaporate the solvent and derivatize the monomers with N,O-bis(trimethylsilyl)acetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) to silylate hydroxyl and carboxyl groups.

-

Analysis: Analyze the derivatized monomers by GC-MS for identification and quantification.[11][12][13]

Flavonoid Biosynthesis: A Diverse Class of Secondary Metabolites

Flavonoids are a large group of plant secondary metabolites with diverse functions, including pigmentation, UV protection, and defense against pathogens. This compound can be a substrate for chalcone synthase, the first committed enzyme in the flavonoid biosynthetic pathway, leading to the formation of flavonoids with a dihydroxylated B-ring.

The Flavonoid Biosynthetic Pathway from this compound

Chalcone synthase (CHS) catalyzes the condensation of one molecule of a p-coumaroyl-CoA derivative (such as this compound) with three molecules of malonyl-CoA to form a chalcone. This is then isomerized by chalcone isomerase (CHI) to a flavanone, which is the precursor for various classes of flavonoids.

Alterations in Flavonoid Content

Changes in the expression of genes upstream or downstream of this compound can significantly impact the flavonoid profile of a plant. For instance, downregulation of Caffeoyl Shikimate Esterase (CSE), which is involved in an alternative route to caffeic acid, can lead to decreased levels of certain flavonoids in petunia.[14] Conversely, enhancing the expression of key enzymes in the flavonoid pathway can lead to an accumulation of specific flavonoid compounds.

Experimental Protocol for Flavonoid Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or mass spectrometry detector is the most common method for the separation and quantification of flavonoids.

Procedure:

-

Extraction: Homogenize fresh or freeze-dried plant material in a solvent, typically 80% methanol or ethanol, often with the addition of a small amount of acid (e.g., 1% HCl) to improve stability.

-

Purification: The crude extract can be purified using solid-phase extraction (SPE) to remove interfering compounds.

-

Chromatographic Separation: Inject the filtered extract onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection and Quantification: Detect the separated flavonoids using a Diode Array Detector (DAD) at specific wavelengths (e.g., 280 nm for flavanones, 350 nm for flavonols). Quantify the compounds by comparing their peak areas to those of authentic standards.[15][16][17]

Conclusion

This compound is a linchpin in plant secondary metabolism, channeling carbon into the biosynthesis of lignin, suberin, and flavonoids. The distribution of this compound between these pathways is a dynamically regulated process that has profound implications for plant biology and its applications in industry and medicine. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the intricate network of phenylpropanoid metabolism and to engineer plants with desired traits. Future research will likely focus on elucidating the complex regulatory networks that govern the flux of this compound and on discovering novel enzymatic activities that further diversify the metabolic products derived from this central intermediate.

References

- 1. Essential Role of Caffeoyl Coenzyme A O-Methyltransferase in Lignin Biosynthesis in Woody Poplar Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Knockout of this compound 3-O-METHYLTRANSFERASE 6/6L enhances the S/G ratio of lignin monomers and disease resistance in Nicotiana tabacum [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Lignin (Klason), Lignin (Klason) Content of Biomass - Celignis Biomass Analysis Laboratory [celignis.com]

- 5. Analysis of Lignin (Klason), Lignin (Klason) Content of Biomass - Celignis Biomass Analysis Laboratory [celignis.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. 2.7.3. Thioacidolysis [bio-protocol.org]

- 9. Suberin - Wikipedia [en.wikipedia.org]

- 10. Suberin: the biopolyester at the frontier of plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Identification and Quantification of Suberin Monomers of Root and Tuber Periderm from Potato (Solanum tuberosum) as Fatty Acyl tert-Butyldimethylsilyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GC-MS-Based Analysis of Chloroform Extracted Suberin-Associated Root Waxes from Arabidopsis and Other Plant Species [bio-protocol.org]

- 13. Analysis of Extracellular Cell Wall Lipids: Wax , Cutin , and Suberin in Leaves, Roots, Fruits, and Seeds | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 17. myfoodresearch.com [myfoodresearch.com]

An In-depth Technical Guide on the Enzymatic Conversion of p-Coumaroyl-CoA to Caffeoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of p-coumaroyl-CoA to caffeoyl-CoA, a critical reaction in the phenylpropanoid pathway. This pathway is a source of a wide array of secondary metabolites in plants, some of which are of significant interest for their medicinal and industrial applications. This document details the key enzyme involved, its mechanism of action, relevant experimental protocols, and quantitative data to facilitate further research and development in this area.

Introduction

The hydroxylation of p-coumaroyl-CoA to form this compound is a pivotal step in the biosynthesis of lignin and various flavonoids. This reaction is catalyzed by the enzyme p-coumarate 3-hydroxylase (C3H) , a cytochrome P450-dependent monooxygenase. The introduction of a hydroxyl group at the 3-position of the aromatic ring of p-coumaroyl-CoA by C3H is a key diversification point in the phenylpropanoid pathway, leading to the production of important downstream compounds, including caffeic acid, ferulic acid, and sinapic acid, which are precursors to various bioactive molecules. Understanding and harnessing this enzymatic step is crucial for metabolic engineering efforts aimed at producing valuable plant-derived compounds.

The Core Reaction: p-Coumaroyl-CoA to this compound

The central reaction discussed in this guide is the conversion of p-coumaroyl-coenzyme A (CoA) to this compound. This is a monooxygenase reaction, requiring molecular oxygen and a reducing agent, typically NADPH.

Enzyme: p-coumarate 3-hydroxylase (C3H) Enzyme Commission (EC) Number: 1.14.13.- Reaction: p-coumaroyl-CoA + NADPH + H⁺ + O₂ → this compound + NADP⁺ + H₂O

C3H is a membrane-bound protein, typically associated with the endoplasmic reticulum in plant cells. Its activity is dependent on a partnering cytochrome P450 reductase (CPR), which facilitates the transfer of electrons from NADPH to the heme center of C3H.

Biochemical Pathway

The conversion of p-coumaroyl-CoA to this compound is an integral part of the larger phenylpropanoid pathway. The following diagram illustrates the position of this reaction within the pathway.

Quantitative Data

Precise kinetic parameters for the enzymatic conversion of p-coumaroyl-CoA to this compound by C3H are not extensively documented in readily available literature. However, related enzymes in the phenylpropanoid pathway have been characterized, providing a framework for the expected kinetic behavior of C3H. The determination of Michaelis-Menten constants (Km and Vmax) is essential for understanding the enzyme's affinity for its substrate and its maximum catalytic rate.

Table 1: Hypothetical Kinetic Parameters for p-Coumarate 3-Hydroxylase (C3H)

| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| p-Coumaroyl-CoA | Data not available | Data not available | - |

| p-Coumaric Acid | Variable | Variable | Varies by C3H ortholog and assay conditions |

Note: The kinetic parameters for C3H are highly dependent on the plant species from which the enzyme is derived, the expression system used for its production, and the specific assay conditions. Researchers are encouraged to determine these parameters empirically using the protocols outlined in this guide.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of the enzymatic conversion of p-coumaroyl-CoA to this compound.

Recombinant Expression and Purification of p-Coumarate 3-Hydroxylase (C3H)

The expression of functional, membrane-bound plant cytochrome P450 enzymes like C3H in heterologous systems such as E. coli can be challenging. The following protocol is a synthesized approach based on successful expressions of similar enzymes.

Experimental Workflow for C3H Expression and Purification

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET series with an N-terminal His-tag)

-

LB Broth and Agar

-

Appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM PMSF, 1 mg/mL lysozyme)

-

Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 20 mM imidazole)

-

Elution Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Size-exclusion chromatography column

Procedure:

-

Gene Synthesis and Cloning: Synthesize the C3H gene with codon optimization for E. coli and clone it into a suitable expression vector containing an N-terminal polyhistidine tag.

-

Transformation: Transform the expression plasmid into a competent E. coli strain like BL21(DE3).

-

Expression:

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

-

Cell Lysis and Membrane Preparation:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

-

Centrifuge the lysate at 10,000 x g to remove cell debris.

-

Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 1 hour.

-

-

Purification:

-

Resuspend the membrane pellet in a solubilization buffer containing a mild detergent (e.g., Triton X-100, CHAPS).

-

Incubate with gentle agitation for 1 hour at 4°C to solubilize the membrane proteins.

-

Clarify the solubilized fraction by ultracentrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged C3H protein using the Elution Buffer.

-

Further purify the eluted protein by size-exclusion chromatography to remove aggregates and other impurities.

-

-

Verification: Confirm the purity and size of the recombinant C3H by SDS-PAGE.

p-Coumarate 3-Hydroxylase (C3H) Enzyme Assay

This protocol describes a method to determine the enzymatic activity of C3H by monitoring the formation of this compound from p-coumaroyl-CoA using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified recombinant C3H

-

Purified recombinant cytochrome P450 reductase (CPR) (if not co-expressed with C3H)

-

Reaction Buffer (100 mM potassium phosphate buffer, pH 7.5)

-

p-Coumaroyl-CoA (substrate)

-

NADPH (cofactor)

-

Acetonitrile (for HPLC)

-

Trifluoroacetic acid (TFA) (for HPLC)

-

HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing Reaction Buffer, a known concentration of purified C3H, and CPR (in a 1:2 molar ratio of C3H to CPR).

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

-

-

Initiation of Reaction:

-

Add p-coumaroyl-CoA to the reaction mixture to a final concentration in the range of 1-100 µM.

-

Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

-

Time-Course Sampling and Quenching:

-

At specific time points (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile or an acidic solution (e.g., 10% TFA).

-

-

Sample Preparation for HPLC:

-

Centrifuge the quenched samples to precipitate the protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

HPLC Analysis:

-

Inject the sample onto a C18 reverse-phase column.

-

Use a gradient elution method with two mobile phases:

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

-

A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

-

Monitor the elution of p-coumaroyl-CoA and this compound by UV absorbance at a wavelength where both compounds have significant absorbance (e.g., 310 nm or 340 nm).

-

-

Data Analysis:

-

Identify and quantify the peaks corresponding to p-coumaroyl-CoA and this compound by comparing their retention times and spectra with authentic standards.

-

Calculate the initial reaction velocity from the linear phase of product formation over time.

-

To determine Km and Vmax, perform the assay with varying concentrations of p-coumaroyl-CoA and fit the data to the Michaelis-Menten equation.

-

Conclusion

The enzymatic conversion of p-coumaroyl-CoA to this compound by p-coumarate 3-hydroxylase is a cornerstone of phenylpropanoid metabolism. A thorough understanding of this enzyme's function and the ability to manipulate its activity are essential for advancements in metabolic engineering and the production of high-value plant-derived compounds. The protocols and information provided in this technical guide offer a solid foundation for researchers and professionals to explore this critical enzymatic reaction further. Future work should focus on obtaining precise kinetic data for C3H from various plant sources to build a more comprehensive understanding of its catalytic mechanism and regulation.

Caffeoyl-CoA as a Precursor for Flavonoid Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids represent a vast and diverse group of plant secondary metabolites with significant applications in the pharmaceutical, nutraceutical, and cosmetic industries. Their biosynthesis is a complex, highly regulated process originating from the general phenylpropanoid pathway. A critical branch point in this pathway is the formation of chalcones, the precursors to all flavonoids, a reaction catalyzed by the enzyme Chalcone Synthase (CHS). While p-coumaroyl-CoA is the most common starter molecule for CHS, the utilization of other hydroxycinnamoyl-CoAs, such as caffeoyl-CoA, expands the diversity of the resulting flavonoid skeletons. This guide provides a detailed technical overview of the role of this compound as a direct precursor in flavonoid biosynthesis, presenting quantitative data, experimental protocols, and visual representations of the key metabolic and regulatory pathways.

The Central Role of this compound in the Phenylpropanoid Pathway

This compound is a key intermediate in the phenylpropanoid pathway, standing at a metabolic crossroads. It is synthesized from p-coumaroyl-CoA via the action of p-coumaroyl shikimate 3'-hydroxylase (C3'H) and hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT).[1] Once formed, this compound can be directed towards several downstream pathways, including the biosynthesis of lignin, a major structural component of plant cell walls, or serve as a substrate for flavonoid biosynthesis. The enzyme this compound O-methyltransferase (CCoAOMT) methylates this compound to produce feruloyl-CoA, a primary precursor for guaiacyl and syringyl lignin units.[2][3] Alternatively, Chalcone Synthase (CHS) can directly utilize this compound as a starter substrate, leading to the formation of eriodictyol chalcone, which is subsequently converted to the flavanone eriodictyol. This flavanone serves as a precursor for a variety of downstream flavonoids, including luteolin (a flavone) and cyanidin-based anthocyanins.

Quantitative Data: Enzyme Kinetics

The efficiency of an enzyme with a particular substrate is a key determinant of metabolic flux. The following tables summarize the kinetic parameters for Chalcone Synthase (CHS) with its primary substrate, p-coumaroyl-CoA, and the alternative substrate, this compound. Additionally, kinetic data for this compound O-methyltransferase (CCoAOMT) is provided to illustrate the competition for the this compound pool.

Table 1: Kinetic Parameters of Chalcone Synthase (CHS)

| Enzyme Source | Substrate | Km (µM) | Vmax (pkat/mg protein) | Catalytic Efficiency (Vmax/Km) | Reference |

| Cyclosorus parasiticus (CpCHS1) | p-coumaroyl-CoA | 12.5 ± 1.2 | 2.8 ± 0.1 | 0.224 | [4] |

| Cyclosorus parasiticus (CpCHS1) | This compound | 15.8 ± 1.5 | 2.1 ± 0.1 | 0.133 | [4] |

Table 2: Kinetic Parameters of this compound O-methyltransferase (CCoAOMT)

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Triticum aestivum (TaCCoAOMT1) | This compound | 2.8 ± 0.3 | 12.5 ± 0.6 |

Signaling Pathways and Experimental Workflows

Flavonoid Biosynthesis Pathway from this compound

The following diagram illustrates the enzymatic steps leading from the general phenylpropanoid pathway to the formation of flavonoids using this compound as a precursor.

Caption: Metabolic pathway of flavonoid biosynthesis from this compound.

Transcriptional Regulation of Flavonoid Biosynthesis

The expression of genes encoding enzymes in the flavonoid biosynthesis pathway is tightly controlled by a complex of transcription factors known as the MBW complex, which consists of R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins.

References

- 1. Kinetic Characterization of Caffeoyl-Coenzyme A-Specific 3-O-Methyltransferase from Elicited Parsley Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sequence analysis, in silico modeling and docking studies of caffeoyl CoA-O-methyltransferase of Populus trichopora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical characterization of caffeoyl coenzyme A 3-O-methyltransferase from wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Expanding Frontier of Phytopharmaceuticals: A Technical Guide to the Discovery of Novel Caffeoyl-CoA Derivatives in Medicinal Plants

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, characterization, and evaluation of novel Caffeoyl-CoA derivatives from medicinal plants. This whitepaper provides in-depth experimental protocols, quantitative data analysis, and visual workflows to accelerate the identification of new therapeutic agents.

The quest for novel bioactive compounds has increasingly turned towards the rich biodiversity of medicinal plants. Among the myriad of phytochemicals, derivatives of this compound, a central intermediate in the phenylpropanoid pathway, are gaining significant attention for their diverse pharmacological activities. This guide offers a technical overview of the methodologies and recent discoveries in this exciting field, presenting a roadmap for the successful identification and characterization of new this compound derivatives.

Biosynthesis and Significance of this compound Derivatives

This compound is a key precursor in the biosynthesis of a wide array of secondary metabolites in plants, including lignin, flavonoids, and various phenolic esters. These compounds play crucial roles in plant defense mechanisms and have been shown to possess potent antioxidant, anti-inflammatory, antiviral, and other therapeutic properties in humans. The structural diversity of this compound derivatives, arising from different esterification and glycosylation patterns, presents a vast chemical space for the discovery of novel drug leads.

A Generalized Workflow for Discovery and Characterization

The process of discovering and characterizing novel this compound derivatives from medicinal plants is a multi-step endeavor that requires a combination of phytochemical and analytical techniques. The following workflow provides a general framework for this process.

Case Studies: Novel this compound Derivatives from Medicinal Plants

Recent research has led to the discovery of several novel this compound derivatives with interesting biological activities.

Glucosylated Caffeoylquinic Acids from Lonicera japonica (Honeysuckle)

The flower buds of Lonicera japonica are a rich source of bioactive compounds. Recent studies have led to the isolation of three new glucosylated caffeoylquinic acid isomers[1][2][3][4].

-

(-)-4-O-(4-O-β-d-glucopyranosylcaffeoyl)quinic acid

-

(-)-3-O-(4-O-β-d-glucopyranosylcaffeoyl)quinic acid

-

(-)-5-O-(4-O-β-d-glucopyranosylcaffeoyl)quinic acid

These compounds were identified through extensive spectroscopic analysis, including 1D and 2D NMR and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS)[1][3].

Caffeoyl Conjugates from Erigeron breviscapus

Two novel caffeoyl conjugates with a unique cyclohexane carboxylic acid methyl ester skeleton were isolated from the medicinal plant Erigeron breviscapus[5].

-

1R,3R-dihydroxy-4S,5R-dicaffeoyloxy cyclohexane carboxylic acid methyl ester

-

1,4-dihydroxy-3R,5R-dicaffeoyloxy cyclohexane carboxylic acid methyl ester

The structures of these compounds were elucidated using chemical and spectroscopic methods, including mass spectrometry and nuclear magnetic resonance[5].

Caffeate Esters of Fatty Alcohols from Robinia pseudoacacia (Black Locust)

The stem bark of Robinia pseudoacacia has yielded several new antioxidant caffeate esters of fatty alcohols. These compounds were identified for the first time in this species, and some are new natural products[6].

-

Oleyl caffeate

-

Gadoleyl caffeate

-

(Z)-9-docosenyl caffeate

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the key experiments involved in the isolation and characterization of novel this compound derivatives, based on published research.

Extraction of Caffeoyl Derivatives from Robinia pseudoacacia Bark[6]

-

Sample Preparation: Grind the air-dried stem bark of Robinia pseudoacacia into a fine powder.

-

Ultrasonic Extraction:

-

Suspend 20 g of the powdered bark in 100 mL of methanol.

-

Perform ultrasound-assisted extraction for a specified duration (e.g., 30 minutes).

-

Repeat the extraction process three times.

-

-

Filtration and Concentration:

-

Combine the methanolic extracts and filter through Whatman No. 2 filter paper.

-

Concentrate the filtrate using a rotary evaporator to a volume of 20 mL.

-

-

Dilution: Dilute the concentrated extract with water to a final volume of 40 mL (methanol-water 1:1).

Purification by Solid-Phase Extraction (SPE) and Preparative RP-HPLC[6]

-

SPE Cartridge Preparation: Use a polymeric reversed-phase SPE cartridge (e.g., Strata-XL).

-

Rinse the cartridge with 4 mL of methanol.

-

Condition the cartridge with 4 mL of 50% aqueous methanol.

-

-

Sample Loading and Elution:

-

Load 4 mL of the diluted extract onto the conditioned cartridge.

-

Wash the cartridge with 4 mL of acetonitrile.

-

Elute the desired compounds with 4 mL of ethanol.

-

-

Concentration: Pool the ethanol eluates and concentrate using a rotary evaporator to 2 mL.

-

Preparative RP-HPLC:

-

Inject the concentrated eluate onto a reversed-phase HPLC column (e.g., C18).

-

Use a gradient elution system with a mobile phase consisting of acetonitrile and water (or other suitable solvents).

-

Monitor the elution profile using a DAD detector at a wavelength of 323 nm.

-

Collect the fractions corresponding to the peaks of interest.

-

Structure Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: [1][3]

-

Dissolve the isolated compounds in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).

-

Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 500 or 600 MHz).

-

Assign the proton and carbon signals based on chemical shifts, coupling constants, and correlation peaks in the 2D spectra.

-

-

High-Resolution Mass Spectrometry (HR-MS): [1][3]

-

Analyze the isolated compounds using an HR-ESI-MS system to determine the exact mass and molecular formula.

-

Bioactivity Assays

-

Cell Culture: Culture a suitable host cell line (e.g., Vero cells) in appropriate media.

-

Virus Infection: Infect the cells with Coxsackie virus B3 at a specific multiplicity of infection.

-

Compound Treatment: Treat the infected cells with different concentrations of the isolated compounds.

-

Cytotoxicity and Antiviral Effect Measurement:

-

Determine the 50% cytotoxic concentration (CC₅₀) of the compounds on uninfected cells using a standard assay (e.g., MTT assay).

-

Determine the 50% inhibitory concentration (IC₅₀) against the virus by measuring the reduction in viral-induced cytopathic effect or by quantifying viral replication (e.g., plaque reduction assay, qPCR).

-

-

Selectivity Index (SI) Calculation: Calculate the SI as the ratio of CC₅₀ to IC₅₀. A higher SI value indicates a more promising antiviral agent.

-

Sample Preparation: Prepare solutions of the isolated compounds and a standard antioxidant (e.g., caffeic acid) at various concentrations.

-

DPPH Reaction:

-

Add the sample solutions to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

-

Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

-

-

Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Equivalency Calculation: Express the antioxidant activity of the isolated compounds as equivalents of the standard antioxidant (e.g., mg caffeic acid equivalents per mg of isolate).

Quantitative Data Summary

The following tables summarize the quantitative data from the case studies presented.

Table 1: Antiviral Activity of Compounds from Lonicera japonica against Coxsackie Virus B3 [1]

| Compound | IC₅₀ (µmol/L) | SI (Selectivity Index) |

| Methyl Caffeate | 3.70 | 7.8 |

| 2'-O-methyladenosine | 6.41 | 12.1 |

Table 2: Antioxidant Activity of Caffeate Esters from Robinia pseudoacacia [6]

| Compound | Antioxidant Activity (mol caffeic acid equivalents / mol isolate) |

| 3-O-Caffeoyl oleanolic acid | 1.20 |

| Oleyl caffeate | ~1.0 |

| Octadecyl caffeate | ~1.0 |

| Gadoleyl caffeate | ~1.0 |

| Eicosanyl caffeate | < 1.0 |

| (Z)-9-docosenyl caffeate | < 1.0 |

| Docosyl caffeate | < 1.0 |

| Tetracosyl caffeate | < 1.0 |

| Hexacosanyl caffeate | < 1.0 |

Signaling Pathways and Logical Relationships

The biological activity of this compound derivatives can often be attributed to their interaction with specific cellular signaling pathways. For instance, many phenolic compounds exert their antioxidant effects by modulating the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response.

Conclusion and Future Directions

The discovery of novel this compound derivatives from medicinal plants continues to be a promising avenue for the development of new therapeutic agents. The methodologies outlined in this guide provide a robust framework for researchers to systematically explore the vast chemical diversity of the plant kingdom. Future research should focus on the integration of advanced analytical techniques, such as metabolomics and bioinformatics, to accelerate the discovery process. Furthermore, a deeper understanding of the mechanisms of action and structure-activity relationships of these novel compounds will be crucial for their successful translation into clinical applications.

References

- 1. Glucosylated caffeoylquinic acid derivatives from the flower buds of Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucosylated caffeoylquinic acid derivatives from the flower buds of Lonicera japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Holdings: Glucosylated caffeoylquinic acid derivatives from the flower buds of Lonicera japonica :: Library Catalog [oalib-perpustakaan.upi.edu]

- 5. Two new caffeoyl conjugation from Erigeron breviscapus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Central Role of Caffeoyl-CoA in Plant Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeoyl-coenzyme A (caffeoyl-CoA) stands as a critical branching point in the phenylpropanoid pathway, a metabolic cascade essential for the biosynthesis of a diverse array of secondary metabolites vital for plant defense. This technical guide provides an in-depth exploration of this compound's involvement in plant immunity, detailing its biosynthesis, its downstream conversion into key defense compounds, and the signaling pathways that regulate its metabolism in response to pathogen attack. This document summarizes quantitative data on the impact of manipulating this compound metabolism, provides detailed experimental protocols for key analytical techniques, and presents visual representations of the associated biochemical and signaling pathways to facilitate a comprehensive understanding for researchers in plant science and drug development.

Introduction

Plants, being sessile organisms, have evolved sophisticated chemical defense systems to counteract a broad spectrum of pathogens. A cornerstone of this defense is the phenylpropanoid pathway, which generates a variety of compounds that can act as physical barriers, signaling molecules, and antimicrobial agents. This compound is a pivotal intermediate within this pathway, serving as the precursor for the synthesis of lignin, flavonoids, and hydroxycinnamic acid amides (HCAAs), all of which play crucial roles in plant defense.[1] Understanding the regulation and flux of this compound through these downstream pathways is paramount for developing novel strategies for crop protection and for the discovery of new bioactive compounds with pharmaceutical potential.

Biosynthesis of this compound

This compound is synthesized from the amino acid phenylalanine through the general phenylpropanoid pathway. The key enzymatic steps leading to the formation of this compound are:

-

Phenylalanine Ammonia-Lyase (PAL): Phenylalanine is deaminated to form cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated to its corresponding thioester, p-coumaroyl-CoA.

-

p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H): This enzyme hydroxylates p-coumaroyl-shikimate or p-coumaroyl-quinate to produce caffeoyl-shikimate or caffeoyl-quinate.

-

Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): This enzyme can then convert caffeoyl-shikimate or caffeoyl-quinate to this compound.

The expression and activity of these enzymes are tightly regulated, particularly in response to biotic stress, ensuring a rapid supply of this compound for the synthesis of defense compounds.[2]

Figure 1. Biosynthetic pathway of this compound.

Downstream Defense Compounds Derived from this compound

This compound is a precursor to several classes of compounds with well-established roles in plant defense.

Lignin

Lignin is a complex polymer of phenylpropanoids that is deposited in the secondary cell wall, providing structural support and a physical barrier against pathogen invasion.[3][4] The biosynthesis of guaiacyl (G) and syringyl (S) lignin monomers is dependent on the conversion of this compound to feruloyl-CoA by This compound O-methyltransferase (CCoAOMT) .[5][6] Pathogen infection often triggers increased lignification at the site of infection, which helps to contain the pathogen and prevent its spread.[4][7]

Flavonoids

Flavonoids are a diverse group of polyphenolic compounds with a wide range of functions in plants, including roles as signaling molecules, pigments, and antimicrobial compounds. The biosynthesis of many flavonoids begins with the condensation of p-coumaroyl-CoA (a precursor to this compound) and malonyl-CoA. However, modifications to the flavonoid backbone, such as hydroxylation patterns that contribute to their bioactivity, can be influenced by the availability of this compound-derived intermediates.

Hydroxycinnamic Acid Amides (HCAAs)

HCAAs are conjugates of hydroxycinnamic acids (like caffeic acid) and polyamines or tyramine. These compounds can accumulate to high levels in response to pathogen attack and exhibit direct antimicrobial activity. They can also be incorporated into the cell wall, reinforcing it against enzymatic degradation by pathogens. The synthesis of caffeic acid-containing HCAAs is directly dependent on the pool of this compound.

Figure 2. Major defense compounds derived from this compound.

Quantitative Data on this compound-Related Defense Responses

The manipulation of enzymes involved in this compound metabolism has provided quantitative insights into its role in plant defense.

| Plant Species | Genetic Modification | Pathogen | Key Findings | Reference |

| Nicotiana tabacum | Knockout of CCoAOMT6/6L | Ralstonia solanacearum, Alternaria alternata | No significant change in total lignin, but S-lignin increased by ~27.5% and G-lignin decreased by ~24.3%, leading to a ~68.4% increase in the S/G ratio. Enhanced resistance to both pathogens. | |

| Populus tremula x Populus alba | Antisense repression of CCoAOMT | - | ~70% reduction in CCoAOMT activity led to a significant decrease in Klason lignin content. | |

| Zea mays | ZmCCoAOMT2 expression | Cochliobolus heterostrophus (Southern leaf blight), Cercospora zeae-maydis (Gray leaf spot) | Increased expression of ZmCCoAOMT2 is associated with increased resistance and increased lignin levels. |

Table 1: Quantitative effects of modifying this compound metabolism on plant defense.

| Compound | Pathogen | Plant Species | Inhibitory Concentration | Reference |

| Caffeic acid | Fusarium graminearum | Wheat | Effective inhibition of fungal growth | |

| Ferulic acid | Fusarium graminearum | Wheat | Effective inhibition of fungal growth | |

| p-Coumaric acid | Fusarium graminearum | Wheat | Effective inhibition of fungal growth | |

| Dihydrocaffeoyl analogues | Vancomycin-resistant Staphylococcus aureus (VRSA) | - | More potent than vancomycin and oxacillin |

Table 2: Antimicrobial activity of this compound-derived compounds.

Experimental Protocols

Quantification of Lignin (Klason Method)

This protocol is adapted from standard procedures for determining acid-insoluble lignin.

Materials:

-

Dried, extract-free plant material

-

72% (w/w) Sulfuric acid

-

Deionized water

-

Gooch crucibles (porosity 2)

-

Autoclave

-

Drying oven

-

Analytical balance

Procedure:

-

Weigh approximately 300 mg of dried, extract-free plant material into a test tube.

-

Add 3.0 mL of 72% sulfuric acid and stir with a glass rod until the sample is thoroughly wetted.

-

Place the test tube in a water bath at 20°C for 2 hours, stirring every 15 minutes.

-

Quantitatively transfer the sample to a 1 L flask by washing with 112 mL of deionized water to dilute the sulfuric acid to 3%.

-

Autoclave the flask at 121°C for 1 hour.

-

Filter the suspension through a pre-weighed Gooch crucible.

-

Wash the residue with hot deionized water until the filtrate is neutral to pH paper.

-

Dry the crucible with the lignin residue at 105°C to a constant weight.

-

The weight of the residue is the acid-insoluble (Klason) lignin.

Figure 3. Workflow for Klason Lignin Quantification.

HPLC Analysis of Hydroxycinnamic Acid Amides (HCAAs)

This protocol is a general guide for the analysis of HCAAs and may require optimization for specific plant tissues and compounds.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

80% Methanol

-

Centrifuge

-

HPLC system with a C18 column and DAD or MS detector

-

Mobile phase A: 0.1% Formic acid in water

-

Mobile phase B: 0.1% Formic acid in acetonitrile

-

HCAA standards

Procedure:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract a known weight of powdered tissue with 80% methanol (e.g., 100 mg in 1 mL).

-

Vortex and sonicate the sample for 30 minutes.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inject the sample into the HPLC system.

-

Elute with a gradient of mobile phase A and B. A typical gradient might be: 5% B to 95% B over 30 minutes.

-

Monitor the elution of HCAAs at a suitable wavelength (e.g., 320 nm for many HCAAs) or by mass spectrometry.

-

Identify and quantify HCAAs by comparison of retention times and spectra with authentic standards.

Figure 4. Workflow for HPLC Analysis of HCAAs.

This compound O-methyltransferase (CCoAOMT) Activity Assay

This spectrophotometric assay is based on the principle of measuring the formation of the methylated product, feruloyl-CoA, from this compound.

Materials:

-

Plant protein extract

-

Assay buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM dithiothreitol

-

This compound solution (substrate)

-

S-adenosyl-L-methionine (SAM) solution (methyl donor)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a known concentration of this compound, and SAM.

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-